An In-Depth Technical Guide to Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
An In-Depth Technical Guide to Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate is a fascinating, yet under-researched, small molecule with significant potential in the realms of medicinal chemistry and materials science. Its unique structural features, namely the trifluoromethyl group and the anilino-oxoacetate core, suggest a range of possible applications, from a building block in the synthesis of complex heterocyclic systems to a candidate for biological screening in drug discovery programs.
The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups in drug design, often introduced to enhance metabolic stability, improve binding affinity, and increase lipophilicity of a lead compound. The anilino-oxoacetate moiety, on the other hand, is a versatile scaffold that can be readily modified and has been explored for a variety of biological activities.
This technical guide aims to provide a comprehensive overview of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, consolidating available data on its physicochemical properties, proposing a viable synthetic route, discussing its potential applications in drug development based on its structural attributes, and outlining essential safety and handling protocols.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. Below is a summary of the known and predicted properties of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate.
| Property | Value | Source |
| CAS Number | 17738-86-2 | [1] |
| Molecular Formula | C₁₁H₁₀F₃NO₃ | [1] |
| Molecular Weight | 261.2 g/mol | [1] |
| Melting Point | 121 °C | [1] |
| Density (Predicted) | 1.356 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 10.74 ± 0.70 | [1] |
| Physical State | Solid | [2] |
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway: Nucleophilic Acyl Substitution
The synthesis can be envisioned as a nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and an activated form of ethyl hydrogen oxalate, such as ethyl oxalyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group yields the desired amide product.
Caption: Proposed synthetic workflow for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate.
Experimental Protocol (Hypothetical)
This protocol is based on analogous reactions and should be optimized for best results.
Materials:
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3-(Trifluoromethyl)aniline
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Ethyl oxalyl chloride
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Triethylamine (TEA) or other non-nucleophilic base
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.
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Acylation: Slowly add ethyl oxalyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate.
Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, IR, and MS). The expected spectroscopic data is discussed in the "Characterization" section.
Potential Applications in Drug Development
While no specific biological activities have been reported for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate, its structural features suggest it as a promising candidate for screening in various drug discovery programs.
The Role of the Trifluoromethyl Group
The presence of the trifluoromethyl group is a key feature that warrants investigation. This group is known to:
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Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, which can increase the half-life of a drug.
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Increase Lipophilicity: The -CF₃ group can improve a molecule's ability to cross cell membranes.
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Modulate Binding Affinity: The electron-withdrawing nature and steric bulk of the -CF₃ group can influence the binding of the molecule to its biological target.
Anilino Oxoacetates as Bioactive Scaffolds
Derivatives of anilino oxoacetates have been investigated for a range of biological activities, including as enzyme inhibitors. The core structure can serve as a template for the design of molecules that can interact with the active sites of enzymes.
Caption: Potential mechanism of action for anilino oxoacetate derivatives as enzyme inhibitors.
Given these characteristics, Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate could be a valuable starting point for the development of novel therapeutics, particularly in areas where modulation of enzyme activity is desired.
Characterization (Theoretical)
In the absence of published experimental spectra, the following is a prediction of the key spectroscopic features of Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate.
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¹H NMR:
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An ethyl group signal consisting of a triplet around 1.4 ppm (3H) and a quartet around 4.4 ppm (2H).
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Aromatic protons on the trifluoromethyl-substituted ring appearing as multiplets in the range of 7.5-8.0 ppm (4H).
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A broad singlet for the N-H proton, likely above 9.0 ppm.
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¹³C NMR:
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Signals for the ethyl group carbons around 14 ppm (CH₃) and 62 ppm (CH₂).
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Carbonyl carbons of the oxoacetate moiety in the range of 160-170 ppm.
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Aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
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IR Spectroscopy:
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A strong C=O stretching vibration for the ester carbonyl around 1740 cm⁻¹.
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A strong C=O stretching vibration for the amide carbonyl around 1680 cm⁻¹.
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An N-H stretching vibration around 3300 cm⁻¹.
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Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.
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Mass Spectrometry:
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The molecular ion peak (M⁺) at m/z = 261.
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Safety and Handling
The Material Safety Data Sheet (MSDS) for Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate indicates that it is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin[2].
Handling:
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[2].
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Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[2].
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Avoid contact with skin and eyes[2].
Storage:
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Store in a tightly closed container in a cool, dry place[2].
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention[2].
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In case of skin contact: Wash off with soap and plenty of water and seek medical attention if irritation persists[2].
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[2].
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and seek medical attention[2].
Conclusion
Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate represents a molecule of significant interest for further research and development. While detailed studies on its synthesis and biological activity are currently lacking in the public domain, its structural characteristics strongly suggest its potential as a valuable building block and a candidate for biological screening. The proposed synthetic route provides a practical starting point for its preparation, and the outlined safety precautions should be strictly adhered to during its handling. Further investigation into this compound is warranted to unlock its full potential in medicinal chemistry and beyond.
